4-(Azetidin-1-ylsulfonyl)aniline
Overview
Description
4-(Azetidin-1-ylsulfonyl)aniline is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Theoretical Studies
The compound 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a derivative of 4-(Azetidin-1-ylsulfonyl)aniline, has been studied for its crystal structure and molecular interactions. Using density functional theory (DFT), researchers found that its experimental and calculated geometric parameters nearly matched, indicating its stable molecular structure. This study is significant for understanding the molecular properties of similar sulfonyl compounds (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Synthesis and Anti-Inflammatory Activity
A study explored the synthesis of new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one, which are structurally related to this compound. These compounds demonstrated significant anti-inflammatory effects, providing insights into the therapeutic potential of azetidinone derivatives (Sharma, Maheshwari, & Bindal, 2013).
Antimicrobial Activity
A novel compound, synthesized by reacting 4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)aniline with other reagents, showed higher antimicrobial activity compared to its metal complexes. This suggests the potential of sulfonyl-aniline derivatives in developing new antimicrobial agents (Patel, Patel, & Patel, 2011).
Exploration in Electropolymerization
Research on 4-azidoaniline-based electropolymer, a related compound, involved its use in anchoring ferrocene moieties on conductive surfaces. This study demonstrates the potential of azidoaniline derivatives in functionalizing conductive materials, which could have applications in electronics or material science (Coates et al., 2012).
Development of Anticonvulsant Agents
A series of compounds including 4-(substituted aryl)-1-[2’-methyl-6’-substituted anilino quinazolinon-4’-(3’H)-onyl]-3-chloroazetidin-2-ones, related to this compound, were synthesized and tested for anticonvulsant activity. This research contributes to the development of new anticonvulsant drugs (Singh, 2017).
Future Directions
Azetidines, which “4-(Azetidin-1-ylsulfonyl)aniline” is a derivative of, have been the subject of recent research due to their unique reactivity driven by ring strain . Future research directions could involve exploring new synthetic methodologies for azetidine derivatives and investigating their potential applications in various fields .
Mechanism of Action
Target of Action
The primary target of 4-(Azetidin-1-ylsulfonyl)aniline is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, playing a crucial role in DNA synthesis and cell growth. Inhibition of DHFR is a common mechanism through which sulfonamide derivatives, such as this compound, exhibit antimicrobial and antitumor activities .
Mode of Action
This compound interacts with DHFR by binding to its active sites . This binding inhibits the function of DHFR, thereby disrupting the synthesis of tetrahydrofolate, a critical component in DNA synthesis. As a result, cell growth is hindered, leading to the antimicrobial and antitumor effects of the compound .
Biochemical Pathways
The inhibition of DHFR affects the tetrahydrofolate synthesis pathway, which is essential for DNA synthesis and cell growth . The disruption of this pathway leads to the downstream effect of inhibited cell growth, contributing to the compound’s antimicrobial and antitumor activities .
Result of Action
The primary result of this compound’s action is the inhibition of cell growth, due to its disruption of the tetrahydrofolate synthesis pathway . This leads to its antimicrobial and antitumor effects .
Biochemical Analysis
Biochemical Properties
4-(Azetidin-1-ylsulfonyl)aniline plays a significant role in biochemical reactions, particularly in enzyme activity studies. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it has been mentioned in the context of enzyme activity studies, such as decreased circulating acid maltase activity . The compound’s structural features make it relevant in designing assays or inhibitors for enzymes like acid maltase. Additionally, this compound can form covalent bonds with other molecules, which might be exploited in creating hybrid molecules for genetic research.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell function, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with other molecules can impact cellular processes by altering the activity of specific proteins or enzymes. This, in turn, can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, its structural features make it relevant in designing assays or inhibitors for enzymes like acid maltase . Additionally, this compound can influence gene expression by forming covalent bonds with DNA or RNA molecules, thereby affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and exposure to dust, mist, gas, or vapors. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound maintaining its stability when stored in an inert atmosphere at 2-8°C.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to toxic or adverse effects. It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing harm to the animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its structural features make it relevant in designing assays or inhibitors for enzymes like acid maltase . The compound can also affect metabolic flux and metabolite levels by altering the activity of specific enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments. Additionally, environmental factors such as temperature and exposure to dust, mist, gas, or vapors can affect the compound’s transport and distribution.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The ability of this compound to form covalent bonds with other molecules can also influence its subcellular localization and activity.
Properties
IUPAC Name |
4-(azetidin-1-ylsulfonyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-8-2-4-9(5-3-8)14(12,13)11-6-1-7-11/h2-5H,1,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNOHKRWQFNUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.